Thiacloprid-d4
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Overview
Description
Thiacloprid-d4 is a deuterated form of thiacloprid, a neonicotinoid insecticide. It is primarily used as an internal standard for the quantification of thiacloprid in various analytical applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . The compound is characterized by the substitution of four hydrogen atoms with deuterium atoms, which helps in distinguishing it from non-deuterated thiacloprid during analysis .
Mechanism of Action
Target of Action
Thiacloprid-d4, like other neonicotinoids, primarily targets the nicotinic acetylcholine receptors (nAChRs) . These receptors play a crucial role in the transmission of nerve impulses in the nervous system .
Mode of Action
This compound interacts with its targets by stimulating the nicotinic acetylcholine receptors, which leads to the disruption of the insect’s nervous system . This interaction results in overstimulation of the nervous system, leading to paralysis and eventual death of the insect .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the nervous system of insects. By stimulating the nicotinic acetylcholine receptors, this compound disrupts the normal functioning of these receptors, affecting the transmission of nerve impulses . Microbial systems release the cyano group of Thiacloprid and oxidize the hydroxyl group to the carbonyl group to generate 4-hydroxy Thiacloprid. 4-hydroxy Thiacloprid is rapidly converted into 4-keto-imeni Thiacloprid by the decyanotation process .
Result of Action
The primary result of this compound’s action is the disruption of the insect’s nervous system, leading to paralysis and eventual death . This makes this compound an effective insecticide for controlling a variety of sucking and chewing insects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the European Food Safety Authority identified concerns related to groundwater contamination and toxicity for reproduction as Thiacloprid is likely to damage fertility and the unborn child . Therefore, the use and application of this compound should be carefully managed to minimize environmental impact and potential harm to non-target organisms .
Biochemical Analysis
Biochemical Properties
Thiacloprid-d4, like Thiacloprid, is an antagonist of nicotinic acetylcholine receptors (nAChRs), with an IC50 of 2.7 nM for the Drosophila melanogaster enzyme . This interaction with nAChRs is key to its insecticidal activity.
Cellular Effects
This compound’s effects on cells are primarily through its interaction with nAChRs. By antagonizing these receptors, it disrupts normal cellular signaling, leading to paralysis and death in insects .
Molecular Mechanism
The molecular mechanism of this compound involves binding to nAChRs, inhibiting the action of acetylcholine, a neurotransmitter. This inhibition disrupts nerve signals, leading to the insecticidal effects .
Temporal Effects in Laboratory Settings
Thiacloprid, the non-deuterated form, is known to be resistant to hydrolysis and photolysis , suggesting that this compound may have similar stability.
Dosage Effects in Animal Models
Thiacloprid is known to be toxic to mice at a dose of 28 mg/kg , suggesting that this compound may have similar toxicity at high doses.
Metabolic Pathways
Microbial systems are known to metabolize Thiacloprid by releasing the cyano group and oxidizing the hydroxyl group to generate 4-hydroxy Thiacloprid . It is likely that this compound undergoes similar metabolic transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiacloprid-d4 involves the incorporation of deuterium atoms into the thiacloprid molecule. One common method is the deuteration of the thiazolidin ring in thiacloprid. This can be achieved by using deuterated reagents and solvents during the synthesis process . The reaction conditions typically involve heating the reactants in the presence of a deuterated solvent, such as deuterated methanol, to facilitate the exchange of hydrogen atoms with deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The synthesized this compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Thiacloprid-d4 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones under specific conditions.
Reduction: The compound can be reduced to form this compound derivatives with different functional groups.
Substitution: This compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound .
Scientific Research Applications
Thiacloprid-d4 is widely used in scientific research for various applications, including:
Analytical Chemistry: It serves as an internal standard for the quantification of thiacloprid in environmental and biological samples using GC-MS and LC-MS techniques.
Toxicology: This compound is used in toxicological studies to assess the impact of thiacloprid on different organisms.
Agricultural Research: The compound is used to study the efficacy and environmental impact of thiacloprid as an insecticide.
Pharmacokinetics: This compound is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of thiacloprid in living organisms.
Comparison with Similar Compounds
Similar Compounds
Imidacloprid: Another neonicotinoid insecticide with a similar mechanism of action.
Thiamethoxam: A neonicotinoid insecticide used for similar purposes.
Acetamiprid: Another compound in the same class with similar applications.
Uniqueness of Thiacloprid-d4
This compound is unique due to its deuterated nature, which makes it an ideal internal standard for analytical applications. The presence of deuterium atoms allows for precise quantification and differentiation from non-deuterated thiacloprid in complex samples .
Properties
CAS No. |
1793071-39-2 |
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Molecular Formula |
C10H9ClN4S |
Molecular Weight |
256.75 g/mol |
IUPAC Name |
[3-[(6-chloropyridin-3-yl)methyl]-4,4,5,5-tetradeuterio-1,3-thiazolidin-2-ylidene]cyanamide |
InChI |
InChI=1S/C10H9ClN4S/c11-9-2-1-8(5-13-9)6-15-3-4-16-10(15)14-7-12/h1-2,5H,3-4,6H2/i3D2,4D2 |
InChI Key |
HOKKPVIRMVDYPB-KHORGVISSA-N |
Isomeric SMILES |
[2H]C1(C(SC(=NC#N)N1CC2=CN=C(C=C2)Cl)([2H])[2H])[2H] |
SMILES |
C1CSC(=NC#N)N1CC2=CN=C(C=C2)Cl |
Canonical SMILES |
C1CSC(=NC#N)N1CC2=CN=C(C=C2)Cl |
Synonyms |
Thiacloprid-d4; [N(Z)]-N-[3-[(6-chloro-3-pyridinyl)methyl]-2-thiazolidinylidene]cyanamide-d4; [N(Z)]-[3-[(6-Chloro-3-pyridinyl)methyl]-2-thiazolidinylidene]cyanamide; Bariard-d4; Biscaya; Calypso-d4; Calypso (pesticide)-d4; Calypso 70WG-d4; Calypso |
Origin of Product |
United States |
Q1: What is Thiacloprid-d4 and why was it used in this study?
A1: this compound is a deuterated form of the neonicotinoid insecticide Thiacloprid. It is commonly employed as an internal standard in analytical chemistry, particularly in mass spectrometry.
Q2: How does the use of this compound contribute to the reliability of the study's findings?
A2: The use of this compound as an internal standard contributes significantly to the reliability of the study's findings [] in several ways:
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